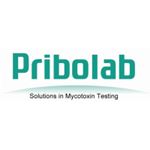Cas no 1344807-78-8 (3-(2,4-dimethoxyphenyl)prop-2-en-1-amine)

3-(2,4-dimethoxyphenyl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine
- EN300-1829689
- 1344807-78-8
-
- インチ: 1S/C11H15NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-6,8H,7,12H2,1-2H3/b4-3+
- InChIKey: LOWJEFZADROFSS-ONEGZZNKSA-N
- SMILES: O(C)C1C=C(C=CC=1/C=C/CN)OC
計算された属性
- 精确分子量: 193.110278721g/mol
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 44.5Ų
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829689-0.25g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-1.0g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-1829689-10.0g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 10g |
$3929.0 | 2023-05-26 | ||
| Enamine | EN300-1829689-2.5g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-0.5g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-10g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-1g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-0.05g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-0.1g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1829689-5.0g |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine |
1344807-78-8 | 5g |
$2650.0 | 2023-05-26 |
3-(2,4-dimethoxyphenyl)prop-2-en-1-amine 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
3-(2,4-dimethoxyphenyl)prop-2-en-1-amineに関する追加情報
3-(2,4-Dimethoxyphenyl)prop-2-en-1-amine: A Comprehensive Overview
The compound 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine, identified by the CAS number 1344807-78-8, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic amines, characterized by its unique structure that combines a substituted phenyl group with an enamine functionality. Recent advancements in synthetic chemistry have shed light on its synthesis, properties, and potential uses, making it a subject of interest for researchers across multiple disciplines.
The structure of 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine comprises a central phenyl ring substituted with two methoxy groups at the 2 and 4 positions. This substitution pattern is significant as it imparts electronic effects that influence the molecule's reactivity and stability. The presence of the enamine group (-CH=N-) further enhances its versatility, enabling participation in various chemical transformations. Recent studies have explored the role of this compound in catalytic processes, where its ability to act as a ligand or catalyst has been demonstrated in asymmetric synthesis and organocatalysis.
One of the most intriguing aspects of 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine is its pharmacological activity. Researchers have investigated its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to modulate key cellular pathways has been highlighted in recent publications, where it has shown promise in inhibiting enzymes associated with inflammation and apoptosis. Furthermore, its selectivity towards certain targets makes it a valuable tool in precision medicine.
The synthesis of 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine has been optimized through innovative methodologies that emphasize sustainability and efficiency. Green chemistry principles have been incorporated into its production processes, reducing environmental impact while maintaining high yields. For instance, microwave-assisted synthesis has been employed to accelerate reaction times and minimize energy consumption. These advancements underscore the commitment to developing eco-friendly chemical manufacturing practices.
In terms of applications, 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine finds utility in materials science as well. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and tunable porosity, making them ideal for gas storage and catalysis applications. Recent breakthroughs in this area have expanded the scope of its applicability.
The study of 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine also contributes to our understanding of molecular recognition and supramolecular chemistry. Its ability to engage in hydrogen bonding and π–π interactions has been leveraged in designing self-assembled systems. Such systems hold potential in fields ranging from sensors to drug delivery systems, where controlled assembly is crucial.
In conclusion, 3-(2,4-dimethoxyphenyl)prop-2-en-1-amine, with its unique structure and diverse functional groups, continues to be a focal point for scientific exploration. Its applications span from drug discovery to materials science, driven by advancements in synthetic methods and an increased understanding of its chemical behavior. As research progresses, this compound is poised to play an even more significant role in addressing challenges across various industries.
1344807-78-8 (3-(2,4-dimethoxyphenyl)prop-2-en-1-amine) Related Products
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)




